N1-Acetylspermidine

Overview

Description

N1-Acetylspermidine is a polyamine derivative that plays a significant role in cellular metabolism. It is formed by the acetylation of spermidine, a process catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. It has been identified as a determinant of hair follicle stem cell fate and is implicated in the regulation of mRNA translation and protein biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Acetylspermidine is synthesized through the acetylation of spermidine. The reaction involves the use of acetyl-coenzyme A as the acetyl donor, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase. The reaction typically occurs in the cytoplasm of cells .

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms engineered to overexpress spermidine/spermine N1-acetyltransferase. The process includes the extraction and purification of the compound from the fermentation broth. This method ensures a high yield and purity of this compound .

Chemical Reactions Analysis

Oxidative Degradation Pathways

N1-Acetylspermidine undergoes oxidation via peroxisomal N1-acetyl-spermine/spermidine oxidase (PAOX), producing putrescine, acetamidopropanal, and hydrogen peroxide.

| Reaction | Substrates | Products | Catalyzing Enzyme | Reference |

|---|---|---|---|---|

| Oxidation | This compound + O<sub>2</sub> + H<sub>2</sub>O | Putrescine + Acetamidopropanal + H<sub>2</sub>O<sub>2</sub> | PAOX |

Key Features :

-

The reaction generates reactive oxygen species (ROS), contributing to oxidative stress and DNA damage .

-

PAOX preferentially acts on this compound over non-acetylated polyamines .

Enzymatic Regulation and Substrate Specificity

SSAT and PAOX activities are tightly regulated, with substrate preferences influencing polyamine flux:

| Enzyme | Gene | Substrate Preference | Function | Reference |

|---|---|---|---|---|

| SSAT | SAT1 | Spermidine > Spermine | Acetylation | |

| PAOX | PAOX | This compound > N1-Acetylspermine | Oxidation |

Research Findings on Reaction Dynamics

Recent studies highlight the physiological and pathological implications of this compound metabolism:

Structural and Kinetic Data

Scientific Research Applications

Mechanism of Action

N1-Acetylspermidine exerts its effects through several mechanisms:

Enzymatic Activity: It is produced by the enzyme spermidine/spermine N1-acetyltransferase, which regulates polyamine levels in cells.

Molecular Targets: The compound interacts with various molecular targets, including mRNA translation machinery and polyamine metabolic enzymes.

Pathways Involved: this compound is involved in pathways regulating cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Spermidine: A precursor to N1-Acetylspermidine, involved in similar cellular processes.

Spermine: Another polyamine that shares metabolic pathways with this compound.

Putrescine: A product of this compound oxidation, involved in polyamine metabolism.

Uniqueness: this compound is unique due to its specific role in regulating hair follicle stem cell fate and its involvement in the response to acidic tumor microenvironments. Its acetylation distinguishes it from other polyamines, providing unique regulatory functions in cellular metabolism .

Biological Activity

N1-Acetylspermidine (N1-AC) is a polyamine derivative that has garnered attention for its biological activities, particularly in the context of cancer biology and cellular metabolism. This article reviews the current understanding of N1-AC's biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of this compound

This compound is formed through the acetylation of spermidine, a polyamine involved in cellular growth and function. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction, which plays a crucial role in regulating polyamine homeostasis within cells. The accumulation of N1-AC has been linked to various physiological and pathological processes, including tumor progression and immune response modulation.

Polyamine Metabolism

N1-AC is primarily involved in the polyamine metabolic pathway. It acts as a substrate for further metabolism by acetylpolyamine oxidase (APAO), which converts it into reactive oxygen species (ROS) and aldehydes. This metabolic process can influence cellular signaling pathways, apoptosis, and proliferation:

- Regulation of Polyamines : N1-AC helps modulate the levels of free polyamines, which are critical for cell growth and differentiation.

- Influence on Tumor Microenvironment : Research indicates that N1-AC accumulation may alter the tumor microenvironment by affecting immune cell recruitment and angiogenesis .

Tumorigenesis

Recent studies have highlighted the role of N1-AC in cancer biology:

- Tumor Biomarker : N1-AC has been proposed as a potential biomarker for T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (LBL), aiding in therapeutic monitoring .

- Impact on Tumor Growth : Inhibition of SSAT, which leads to decreased N1-AC levels, has been shown to suppress tumor growth in vivo. This suggests that the SSAT-N1-AC axis may be a viable target for cancer therapies aimed at modulating immune responses .

Study 1: Impact on Colorectal Cancer

A study investigating the association between N1-AC levels and colorectal adenocarcinomas found that elevated levels of this compound correlated with poor patient prognosis. The study emphasized that high N1-AC concentrations could serve as an indicator of tumor aggressiveness and response to treatment .

Study 2: Immune Modulation

Another significant finding revealed that extracellular acidity enhances the accumulation of N1-AC through upregulation of SSAT. This process was linked to increased recruitment of neutrophils to tumors, promoting protumor immunity. The study demonstrated that targeting this pathway could potentially improve antitumor responses by disrupting neutrophil-mediated tumor support .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What is the enzymatic role of N1-Acetylspermidine in polyamine catabolism?

this compound serves as a substrate for polyamine oxidase (PAOX), which catalyzes its oxidation into putrescine and 3-acetamidopropanal. This reaction is critical for polyamine homeostasis, as it regulates intracellular spermidine levels and links polyamine metabolism to redox signaling. PAOX isoforms (7, 35, 52, and 56 kDa) exhibit distinct substrate specificities, with this compound oxidation being a key step in the back-conversion pathway .

Q. What analytical methods are validated for quantifying this compound in biological samples?

Common techniques include:

- Gas chromatography (GC): Utilized with silica gel column chromatography for isolation and 1,10-diaminodecane as an internal standard .

- Ion-pair reversed-phase HPLC: Enables separation of acetylated polyamines (e.g., N1- vs. N8-acetylspermidine) using optimized buffer systems .

- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): Applied in metabolomic studies to detect intracellular alterations, such as in doxorubicin-treated MCF-7 cells .

Q. How does this compound interact with DNA in experimental models?

this compound binds to DNA at apurinic/apyrimidinic (AP) sites, facilitating phosphate backbone cleavage. This interaction is studied using electrophoretic mobility shift assays (EMSAs) and fluorescence-based DNA damage detection kits. The acetylated polyamine’s charge distribution enhances its affinity for negatively charged DNA, influencing chromatin structure and repair mechanisms .

Advanced Research Questions

Q. How can conflicting associations between this compound and cardiovascular disease risks be resolved?

Elevated this compound levels correlate with increased heart failure (HF) risk in cohort studies (OR per 1 SD = 1.34; 95% CI: 1.12–1.60) but inversely associate with HF in dietary spermidine studies. Contradictions may arise from:

- Dietary vs. endogenous sources: Plasma spermidine levels may not directly reflect dietary intake due to gut microbiota metabolism .

- Study design: Cross-sectional vs. prospective cohorts may capture different temporal dynamics. Controlled dietary interventions (e.g., Mediterranean diet trials) are recommended to isolate effects .

Q. What experimental models elucidate this compound’s role in cancer progression?

- 1,2-Dimethylhydrazine (DMH)-induced colon cancer: this compound levels rise 2–3-fold in tumors compared to healthy tissue, validated via GC and immunohistochemistry .

- Prostate cancer cell lines (SSAT+/−): Aspirin exposure reduces intracellular this compound in SSAT+ cells, linking its catabolism to chemopreventive mechanisms. Export assays quantify extracellular polyamines to assess growth inhibition .

Q. What methodological challenges arise in distinguishing N1- and N8-acetylspermidine isomers?

Structural similarity complicates separation. Solutions include:

- Five-buffer amino acid analyzer systems: Achieve baseline resolution of monoacetylputrescine, N1-, and N8-acetylspermidine in urine .

- Isotopic labeling (e.g., this compound-d6): Enables tracking in metabolic flux studies using LC-MS/MS with stable isotope dilution .

Q. How is this compound utilized as a biomarker in radiation biology?

In murine models, urinary this compound exhibits high diagnostic accuracy for radiation exposure (AUC = 1.0 at 2–8 months post-exposure). Its ratio to putrescine enhances specificity (AUC = 0.956), validated via ROC analysis. Metabolomic workflows integrate hypotonic cell lysis and VTGE purification to minimize matrix interference .

Q. Methodological Best Practices

- Sample Preparation: For tissue studies, rapid freezing in liquid nitrogen preserves acetylpolyamine stability. Urine samples require acidification (pH < 2) to prevent enzymatic degradation .

- PAOX Activity Assays: Use 0.1–1 mM this compound as substrate in Tris-HCl buffer (pH 7.5) with peroxidase-coupled detection of H2O2. Include spermidine controls to validate specificity .

Properties

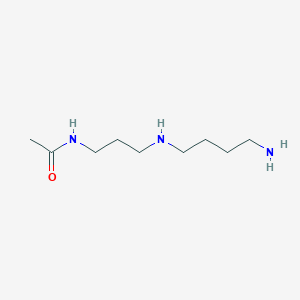

IUPAC Name |

N-[3-(4-aminobutylamino)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTAVJHICJWXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162175 | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14278-49-0 | |

| Record name | N1-Acetylspermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14278-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylspermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Acetylspermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.